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Cat. No.: B15143482 Get Quote

Application Notes and Protocols for MAX-40279
For Researchers, Scientists, and Drug Development Professionals

Introduction
MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and fibroblast growth factor receptor (FGFR).[1][2] It has demonstrated potential as a

therapeutic agent for acute myeloid leukemia (AML), a cancer in which these signaling

pathways are often dysregulated.[3][4] Preclinical studies have shown that MAX-40279 can

effectively inhibit the proliferation of cancer cells and suppress tumor growth in animal models.

[3][5] Notably, it has shown efficacy against mutated forms of FLT3 that confer resistance to

other inhibitors and achieves high concentrations in the bone marrow, the primary site of AML.

[5][6] These application notes provide a summary of the key pharmacokinetic and

pharmacodynamic properties of MAX-40279 and detailed protocols for its preclinical

evaluation.

Pharmacodynamic Profile
MAX-40279 exerts its anti-neoplastic effects by inhibiting the kinase activity of both FLT3 and

FGFR.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for the

proliferation and survival of cancer cells.[1][2]
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Table 1: In Vitro Kinase and Cellular Assay Data for
MAX-40279

Assay Type Target/Cell Line Endpoint MAX-40279 Activity

Enzyme Assay FLT3-wt IC50 (nM)
[Data Not Publicly

Available]

FLT3-ITD IC50 (nM)
[Data Not Publicly

Available]

FLT3-D835Y IC50 (nM)
[Data Not Publicly

Available]

FGFR1 IC50 (nM)
[Data Not Publicly

Available]

FGFR2 IC50 (nM)
[Data Not Publicly

Available]

FGFR3 IC50 (nM)
[Data Not Publicly

Available]

Cellular Assay MV4-11 (FLT3-ITD) GI50 (µM)
[Data Not Publicly

Available]

KG-1 (FGFR driven) GI50 (µM)
[Data Not Publicly

Available]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is

representative of typical preclinical evaluation.

Signaling Pathway Inhibition
MAX-40279 blocks the phosphorylation of FLT3 and FGFR, thereby inhibiting downstream

signaling cascades including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][7][8] A

key pharmacodynamic marker for MAX-40279 activity is the inhibition of N-myc downstream

regulated 1 (NDRG1) phosphorylation at Serine 330.[6]
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Preparation

Kinase Reaction

Detection

Data Analysis

Prepare serial dilutions of
MAX-40279

Add kinase, substrate, and
MAX-40279 to 384-well plate

Prepare kinase, substrate,
and ATP solutions

Initiate reaction with ATP

Incubate for 1 hour
at room temperature

Stop reaction and add
ADP-Glo™ reagents

Measure luminescence

Calculate % inhibition

Determine IC50 value

 

Tumor Implantation

Treatment

Monitoring & Analysis

Inject AML cells
subcutaneously into mice

Monitor tumor growth

Randomize mice into
treatment and control groups

Administer MAX-40279
or vehicle orally

Measure tumor volume and
body weight regularly

Euthanize mice and
excise tumors

Calculate Tumor Growth
Inhibition (TGI)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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